molecular formula C23H23NO4 B11109687 Ethyl 1-(4-ethoxyphenyl)-2-methyl-5-(2-propynyloxy)-1H-indole-3-carboxylate

Ethyl 1-(4-ethoxyphenyl)-2-methyl-5-(2-propynyloxy)-1H-indole-3-carboxylate

Cat. No.: B11109687
M. Wt: 377.4 g/mol
InChI Key: UBGUNJJUSRMHFB-UHFFFAOYSA-N
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Description

Ethyl 1-(4-ethoxyphenyl)-2-methyl-5-(2-propynyloxy)-1H-indole-3-carboxylate is a synthetic organic compound with a complex molecular structure. It belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethoxyphenyl group, a methyl group, and a propynyloxy group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-ethoxyphenyl)-2-methyl-5-(2-propynyloxy)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate catalyst.

    Attachment of the Propynyloxy Group: The propynyloxy group can be attached through a nucleophilic substitution reaction using propargyl bromide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-ethoxyphenyl)-2-methyl-5-(2-propynyloxy)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or propynyloxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, toluene

    Catalysts: Palladium on carbon, copper(I) iodide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(4-ethoxyphenyl)-2-methyl-5-(2-propynyloxy)-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of advanced pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-ethoxyphenyl)-2-methyl-5-(2-propynyloxy)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-methoxyphenyl)-2-methyl-5-(2-propynyloxy)-1H-indole-3-carboxylate
  • Ethyl 1-(4-ethoxyphenyl)-2-methyl-5-(2-butynyloxy)-1H-indole-3-carboxylate
  • Ethyl 1-(4-ethoxyphenyl)-2-methyl-5-(2-propynyloxy)-1H-indole-3-acetate

Uniqueness

Ethyl 1-(4-ethoxyphenyl)-2-methyl-5-(2-propynyloxy)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and propynyloxy groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 1-(4-ethoxyphenyl)-2-methyl-5-prop-2-ynoxyindole-3-carboxylate

InChI

InChI=1S/C23H23NO4/c1-5-14-28-19-12-13-21-20(15-19)22(23(25)27-7-3)16(4)24(21)17-8-10-18(11-9-17)26-6-2/h1,8-13,15H,6-7,14H2,2-4H3

InChI Key

UBGUNJJUSRMHFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OCC#C)C(=O)OCC)C

Origin of Product

United States

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